3-(4-chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
Description
Significance of 3-(4-Chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione in Heterocyclic Chemistry
Thienopyrimidines occupy a privileged position in medicinal chemistry due to their structural mimicry of purine bases, enabling interactions with biological targets such as enzymes and receptors. The incorporation of a 4-chlorophenyl substituent at the 3-position of the thieno[3,2-d]pyrimidine-2,4-dione framework introduces enhanced electronic and steric properties, which modulate binding affinities and metabolic stability. This substitution pattern is critical for optimizing pharmacokinetic profiles, as the chlorine atom participates in hydrophobic interactions and halogen bonding within enzyme active sites.
The compound’s heterocyclic architecture combines a thiophene ring fused to a pyrimidine-2,4-dione system, creating a planar structure conducive to π-π stacking interactions. Spectroscopic analyses, including nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, confirm the regioselective formation of the fused ring system and the presence of the chlorophenyl group. These structural features are pivotal for its role as a kinase inhibitor, with demonstrated activity against targets such as d-Dopachrome tautomerase (D-DT) in cancer models.
Historical Development of Thieno[3,2-d]pyrimidine Research
The synthesis of thienopyrimidine derivatives dates to the mid-20th century, with early methodologies relying on cyclocondensation reactions of aminothiophenes with urea or thiourea. The Gewald reaction, developed in 1965, marked a turning point by enabling the efficient construction of 2-aminothiophene intermediates, which are precursors to thienopyrimidines. Over decades, modifications to this protocol have improved yields and regioselectivity, particularly for derivatives with aryl substitutions.
A landmark study in 2014 detailed the synthesis of this compound via a three-component reaction involving 3-aminothiophene-2-carboxylate, 4-chlorophenyl isocyanate, and acetic anhydride. This method achieved a 95% yield and established robust spectroscopic benchmarks, including a distinctive $$ ^1H $$ NMR signal at δ 12.42 ppm for the NH proton. Subsequent advances have focused on solvent-free conditions and catalytic approaches to enhance sustainability.
Research Objectives and Scope
Contemporary investigations prioritize three objectives:
- Structural diversification : Developing analogs with varying substituents to explore structure-activity relationships (SAR). For instance, replacing the 4-chlorophenyl group with fluorophenyl or methoxyphenyl moieties alters electronic profiles and target selectivity.
- Mechanistic elucidation : Defining the compound’s interactions with biological targets using X-ray crystallography and molecular docking simulations. Preliminary studies suggest that the chlorophenyl group occupies a hydrophobic pocket in D-DT, while the pyrimidinedione moiety forms hydrogen bonds with catalytic residues.
- Synthetic innovation : Streamlining multi-step syntheses through one-pot methodologies or flow chemistry. Recent work demonstrates the feasibility of three-component reactions to generate pyrrolo[2,3-d]pyrimidine hybrids, expanding the compound’s applicability.
Properties
IUPAC Name |
3-(4-chlorophenyl)-1H-thieno[3,2-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClN2O2S/c13-7-1-3-8(4-2-7)15-11(16)10-9(5-6-18-10)14-12(15)17/h1-6H,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIIMLRYZWXHKJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C3=C(C=CS3)NC2=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(4-chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves multiple steps. One common method starts with the reaction of 3-aminothiophene-2-carboxylate with urea, followed by cyclization, chlorination, and nucleophilic substitution . The reaction conditions often include the use of solvents like n-butanol and catalysts to facilitate the cyclization process. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity .
Chemical Reactions Analysis
3-(4-chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiol derivatives.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Scientific Research Applications
Chemical Properties and Structure
- Chemical Formula : C₁₂H₇ClN₂O₂S
- CAS Number : 852854-16-1
- MDL Number : MFCD00631173
The structural features of 3-(4-chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione include a thieno[3,2-d]pyrimidine core with a 4-chlorophenyl substituent. This substitution pattern is crucial for its biological activity.
Biological Activities
Research indicates that thienopyrimidine derivatives exhibit significant anticancer , antimicrobial , and anti-inflammatory properties. The mechanisms through which these compounds exert their effects often involve interactions with specific molecular targets such as enzymes and receptors that regulate cellular processes like growth and apoptosis.
Anticancer Applications
A notable study explored the potential of related thieno[2,3-d]pyrimidine derivatives to inhibit d-Dopachrome Tautomerase (d-DT), an enzyme implicated in cancer proliferation. The findings suggest that this compound could be a candidate for further investigations aimed at developing anticancer therapies targeting similar pathways .
Case Studies and Research Findings
-
Inhibition of LHRH Receptor :
- A series of thieno[2,3-d]pyrimidine-2,4-dione derivatives were synthesized and evaluated for their ability to act as non-peptide antagonists for the human luteinizing hormone-releasing hormone (LHRH) receptor. One compound demonstrated high binding affinity with IC50 values as low as 0.06 nM . This indicates that derivatives of the thienopyrimidine class can be effective in regulating hormonal pathways relevant to cancer treatment.
-
Mechanistic Studies :
- Investigations into the interaction mechanisms of thienopyrimidine derivatives have shown that these compounds can bind to specific proteins or enzymes involved in disease pathways. Understanding these interactions is crucial for elucidating their therapeutic potential .
Potential Therapeutic Targets
The unique substitution pattern of this compound enhances its efficacy compared to other similar compounds. Potential therapeutic targets include:
- Enzymes involved in cancer metabolism.
- Receptors that mediate hormonal signaling.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. In cancer research, it has been shown to inhibit protein kinases, which are crucial for cell signaling and proliferation. By binding to the active site of these enzymes, the compound disrupts their function, leading to the inhibition of cancer cell growth. Additionally, it can interfere with DNA replication and repair mechanisms, further contributing to its anticancer effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
The following table summarizes key structural analogues and their properties:
Structure–Activity Relationships (SAR)
- Halogen Effects : Chlorine (Cl) in the target compound enhances halogen bonding and lipophilicity, while fluorine (F) in analogues improves metabolic stability and polarity .
- Substituent Position : 4-Chlorophenyl at position 3 optimizes steric compatibility in binding pockets compared to ortho-substituted fluorophenyl groups, which may cause steric hindrance .
- Heterocyclic Modifications : Thiazole or benzyl groups introduce additional hydrogen-bonding or π-π stacking interactions, critical for antimicrobial or receptor-targeted activity .
Biological Activity
3-(4-chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound belonging to the thienopyrimidine family. This compound has garnered significant attention in medicinal chemistry due to its diverse biological activities, including anticancer, antibacterial, and antiviral properties. The unique structure of this compound, characterized by a fused thiophene and pyrimidine ring along with a 4-chlorophenyl substituent, enhances its potential therapeutic applications.
Chemical Structure and Properties
The chemical formula for this compound is C₁₂H₇ClN₂O₂S. Its molecular structure contributes to its biological activity by allowing interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₇ClN₂O₂S |
| CAS Number | 852854-16-1 |
| Molecular Weight | 270.71 g/mol |
| Hazard Classification | Irritant |
The biological activity of this compound primarily involves its interaction with specific molecular targets. Studies indicate that this compound can inhibit protein kinases crucial for cell signaling and proliferation. By binding to the active sites of these enzymes, it disrupts their functions, leading to the inhibition of cancer cell growth and interference with DNA replication and repair mechanisms.
Anticancer Activity
Research has demonstrated that derivatives of thienopyrimidine compounds exhibit significant anticancer properties. For instance:
- Inhibition of MIF Tautomerase : A study highlighted the compound's potential as an inhibitor of d-Dopachrome Tautomerase (d-DT), an enzyme associated with cancer progression. The related compound showed promising inhibitory activity against MIF tautomerase, suggesting that this compound may also possess similar properties .
- Cell Proliferation Studies : In vitro studies have shown that this compound can suppress the proliferation of non-small cell lung cancer cells. The inhibition was linked to its ability to interfere with key signaling pathways involved in cancer cell survival .
Antibacterial and Antiviral Properties
Thienopyrimidine derivatives are known for their antibacterial and antiviral activities. The following highlights some findings:
- Bacterial Inhibition : The compound exhibited notable antibacterial efficacy against various strains such as E. coli and S. aureus. In studies measuring minimum inhibitory concentration (MIC), compounds similar to this compound demonstrated significant inhibition at concentrations ranging from 0.5 to 256 µg/mL .
- Mechanisms of Action : The antibacterial activity is thought to stem from its ability to disrupt bacterial cell wall synthesis and function through enzyme inhibition .
Case Studies and Research Findings
Several studies have explored the biological activities of thienopyrimidine derivatives:
- Study on MIF Tautomerase Inhibition : A focused compound collection including thienopyrimidine derivatives was evaluated for their inhibitory potency against MIF2 tautomerase activity. The results indicated that structural modifications could significantly enhance potency .
- Anticancer Activity Assessment : In a comparative study involving various thienopyrimidine derivatives, one compound demonstrated an IC50 value of 0.0227 µM against multiple cancer cell lines, underscoring the potential of these compounds in anticancer drug development .
Q & A
(Basic) What synthetic methodologies are commonly employed for the preparation of 3-(4-chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione?
Answer:
The synthesis typically involves cyclocondensation or ring transformation strategies. For example:
- Cyclocondensation : Reacting 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylic acid with cyclohexanone yields a spirocyclic intermediate, which undergoes further functionalization to form the thieno[3,2-d]pyrimidine core .
- Alkylation : Derivatives are synthesized by alkylating position 1 of the pyrimidine-dione scaffold using benzyl chlorides or chloroacetamides in DMF with potassium carbonate as a promoter .
- Heterocycle Fusion : Thioacetamide in acetic acid can introduce thiazole rings at position 6, as demonstrated in structurally related thieno[2,3-d]pyrimidines .
Key Optimization Factors : Solvent choice (e.g., acetic acid for cyclization), temperature (room temperature to reflux), and promoters (K₂CO₃ for alkylation) critically influence yields.
(Advanced) How do substitution patterns at positions 1 and 6 of the thieno[3,2-d]pyrimidine scaffold modulate antimicrobial activity?
Answer:
- Position 1 Alkylation : Alkylation (e.g., with benzyl groups) reduces antimicrobial efficacy against Staphylococcus aureus compared to the parent compound, as observed in analogs where activity decreased by 30–50% .
- Position 6 Heterocycles : Introducing a 2-methylthiazole moiety at position 6 enhances activity, with MIC values against S. aureus (2–4 µg/mL) surpassing metronidazole (8 µg/mL) and streptomycin (16 µg/mL) .
- Synergistic Effects : Combining electron-withdrawing substituents (e.g., 4-chlorophenyl) at position 3 with hydrophobic groups at position 6 improves membrane penetration, as shown in SAR studies .
(Basic) Which spectroscopic and crystallographic techniques are pivotal for structural confirmation of this compound?
Answer:
- ¹H NMR : Assigns proton environments, e.g., aromatic protons of the 4-chlorophenyl group (δ 7.4–7.6 ppm) and methylene protons from alkylation (δ 4.2–4.5 ppm) .
- X-ray Crystallography : Resolves spatial arrangements, such as the planar thieno[3,2-d]pyrimidine core and dihedral angles between substituents (e.g., 45° for the 4-chlorophenyl group) .
- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ at m/z 333.04 for C₁₂H₈ClN₂O₂S) and fragmentation patterns .
(Advanced) How can researchers resolve contradictions in reported biological activities of structurally similar analogs?
Answer:
- Control for Substituent Effects : Compare analogs with identical substitution patterns but varying assay conditions. For example, 6-(thiazol-4-yl) derivatives show higher activity in nutrient-rich media due to improved solubility .
- Standardize Assays : Discrepancies in MIC values (e.g., 2 µg/mL vs. 8 µg/mL for S. aureus) may arise from differences in bacterial strains or inoculum size. Use CLSI guidelines for consistency .
- Mechanistic Profiling : Evaluate membrane disruption vs. enzyme inhibition (e.g., dihydrofolate reductase binding) to clarify mode-of-action discrepancies .
(Advanced) What strategies optimize reaction yields during the synthesis of thieno[3,2-d]pyrimidine derivatives?
Answer:
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance alkylation efficiency (70–85% yield) compared to THF (40–50%) .
- Catalyst Screening : K₂CO₃ outperforms NaH in promoting benzylation (80% vs. 60% yield) due to milder basicity and reduced side reactions .
- Purification : Column chromatography with silica gel (ethyl acetate/hexane, 1:3) isolates high-purity (>95%) crystalline products, as confirmed by HPLC .
(Advanced) What in vitro models are recommended for investigating the antitumor mechanisms of this compound?
Answer:
- Cell Line Panels : Use NCI-60 human tumor cell lines to screen for broad-spectrum activity. Derivatives with IC₅₀ < 1 µM in breast (MCF-7) and colon (HCT-116) lines suggest apoptosis induction .
- Enzyme Assays : Test inhibition of topoisomerase II or tyrosine kinases (e.g., EGFR) at 10–100 nM concentrations to identify molecular targets .
- Resistance Studies : Compare efficacy in doxorubicin-resistant vs. wild-type cells to assess P-gp efflux pump involvement .
(Basic) What are the key challenges in scaling up the synthesis of this compound for preclinical studies?
Answer:
- Intermediate Stability : Spirocyclic intermediates (e.g., from cyclohexanone) may degrade under prolonged reflux; optimize reaction times (<6 hours) .
- Byproduct Formation : Thiazole ring-opening during alkylation requires strict temperature control (0–5°C) .
- Purification : Scale-up of flash chromatography may be impractical; switch to recrystallization (ethanol/water) for gram-scale batches .
(Advanced) How does the electronic nature of substituents influence the compound’s photophysical properties?
Answer:
- Electron-Withdrawing Groups (EWGs) : The 4-chlorophenyl group red-shifts UV-Vis absorption (λₘₐₓ 320→340 nm) due to extended conjugation .
- Electron-Donating Groups (EDGs) : Methoxy substituents at position 6 increase fluorescence quantum yield (Φ 0.15→0.35) by reducing non-radiative decay .
- Solvatochromism : Polar solvents (e.g., DMSO) stabilize charge-transfer states, altering emission spectra (Δλ 20 nm) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
